
2-Methylphenyl oxoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylphenyl oxoacetate: methyl 2-(4-methylphenyl)-2-oxoacetate , is a chemical compound with the molecular formula C10H10O3. Its IUPAC name is methyl (4-methylphenyl) (oxo)acetate . The compound consists of an aromatic ring (phenyl group) substituted with a methyl group and an oxoacetate functional group.
Vorbereitungsmethoden
Synthetic Routes: The synthesis of 2-Methylphenyl oxoacetate involves the reaction of an appropriate precursor with an oxoacetate reagent. One common method is the Friedel-Crafts acylation of 4-methylacetophenone using oxalyl chloride or oxalyl bromide. The reaction proceeds via an acylation mechanism, resulting in the formation of the desired product.
Reaction Conditions:Precursor: 4-methylacetophenone
Reagents: Oxalyl chloride or oxalyl bromide
Solvent: Typically a nonpolar solvent (e.g., dichloromethane)
Temperature: Room temperature or slightly elevated
Catalyst: Lewis acid catalyst (e.g., aluminum chloride)
Industrial Production: While this compound is not produced on a large scale industrially, it serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Analyse Chemischer Reaktionen
Reactivity: 2-Methylphenyl oxoacetate can undergo several types of reactions:
Acylation: As mentioned earlier, it is synthesized via Friedel-Crafts acylation.
Hydrolysis: The ester linkage can be hydrolyzed to yield the corresponding carboxylic acid.
Reduction: Reduction of the carbonyl group can lead to the alcohol derivative.
Hydrolysis: Aqueous acid or base (e.g., HCl, NaOH)
Reduction: Sodium borohydride (NaBH), lithium aluminum hydride (LiAlH)
Major Products: The major product of hydrolysis is 2-methylbenzoic acid, while reduction yields 2-methylphenyl ethanol.
Wissenschaftliche Forschungsanwendungen
2-Methylphenyl oxoacetate finds applications in:
Organic Synthesis: As an intermediate for various compounds.
Medicinal Chemistry: It may be used in drug development.
Agrochemicals: Potential use in pesticide or herbicide synthesis.
Wirkmechanismus
The exact mechanism of action for 2-Methylphenyl oxoacetate depends on its specific application. It could involve interactions with enzymes, receptors, or cellular pathways.
Vergleich Mit ähnlichen Verbindungen
While 2-Methylphenyl oxoacetate is unique due to its specific substitution pattern, similar compounds include other aromatic esters and acyl derivatives.
Eigenschaften
CAS-Nummer |
127303-90-6 |
|---|---|
Molekularformel |
C9H8O3 |
Molekulargewicht |
164.16 g/mol |
IUPAC-Name |
(2-methylphenyl) 2-oxoacetate |
InChI |
InChI=1S/C9H8O3/c1-7-4-2-3-5-8(7)12-9(11)6-10/h2-6H,1H3 |
InChI-Schlüssel |
BNSQXASHMJFAIC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1OC(=O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


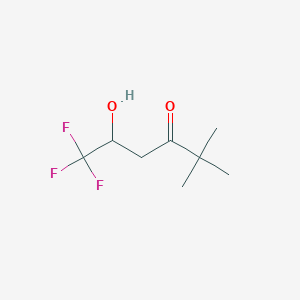

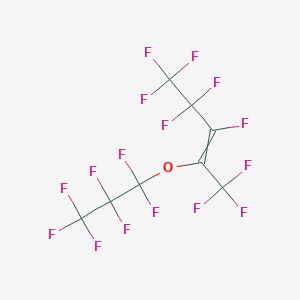
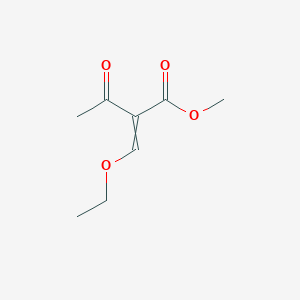
![N~1~-{3-[(2-Undecylpentadecyl)oxy]propyl}propane-1,3-diamine](/img/structure/B14277319.png)
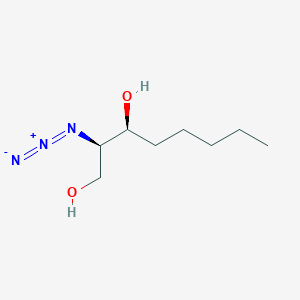
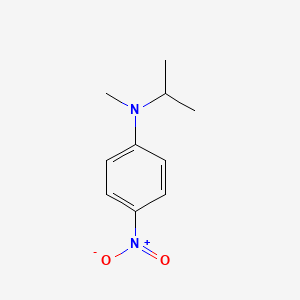
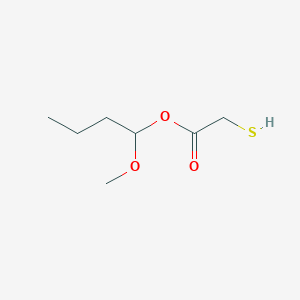
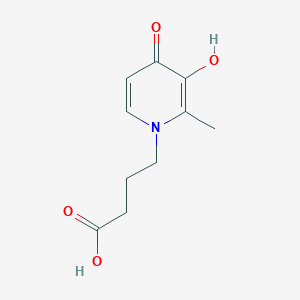
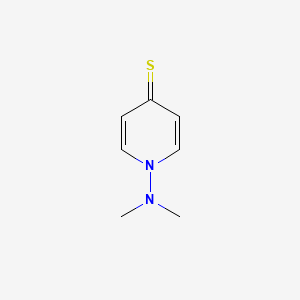
![2,4-Di(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]indole](/img/structure/B14277371.png)
![1-[4-(4-Heptylcyclohexyl)phenyl]-2-methylcyclobutan-1-OL](/img/structure/B14277381.png)
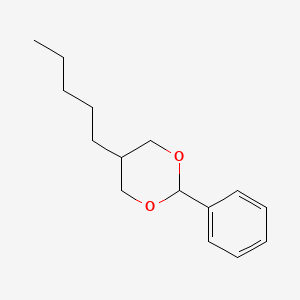
![1-[(R)-Methanesulfinyl]-2-methoxynaphthalene](/img/structure/B14277390.png)
